

# Itraconazole's Impact on VEGF Signaling in Endothelial Cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Itrazole*

Cat. No.: *B100856*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

Itraconazole (ITZ), a triazole antifungal agent, has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels.<sup>[1][2][3][4]</sup> This activity is of significant interest for its potential application in oncology and other diseases characterized by pathological neovascularization.<sup>[1][3]</sup> A primary mechanism underlying its anti-angiogenic effect is the disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which itraconazole impacts VEGF signaling, supported by quantitative data, experimental protocols, and pathway visualizations. Itraconazole exerts its effects through a multi-faceted approach, primarily by inhibiting the proper glycosylation, trafficking, and subsequent activation of VEGF Receptor 2 (VEGFR2), the principal transducer of VEGF-mediated angiogenic signals.<sup>[5][6]</sup> Furthermore, itraconazole modulates downstream signaling cascades, notably the mTOR pathway, through mechanisms involving cholesterol trafficking and the mitochondrial protein VDAC1.<sup>[1][7][8][9]</sup>

## Core Mechanism of Action: Disruption of VEGFR2 Function

Itraconazole's anti-angiogenic activity is not mediated by the inhibition of its fungal target, lanosterol 14 $\alpha$ -demethylase (14DM), in human cells, suggesting a distinct mechanism of

action.<sup>[5][10]</sup> The core of its effect on the VEGF pathway lies in its ability to interfere with the maturation and function of VEGFR2.

## Inhibition of VEGFR2 Glycosylation and Trafficking

A key discovery revealed that itraconazole treatment leads to the accumulation of immature, under-glycosylated forms of VEGFR2 in endothelial cells.<sup>[5][6]</sup> This interference with the maturation of N-linked glycans on the receptor protein disrupts its proper trafficking to the cell surface.<sup>[5][6]</sup> Consequently, there is a significant decrease in the cell surface expression of mature VEGFR2, which in turn inhibits the binding of its ligand, VEGF.<sup>[5][6]</sup> This effect appears to be linked to itraconazole's known ability to disrupt intracellular cholesterol trafficking.<sup>[5][11]</sup> Restoring cellular cholesterol levels has been shown to rescue VEGFR2 glycosylation and signaling, suggesting that the effects on glycosylation are downstream of a common target related to lipid homeostasis.<sup>[5][6]</sup>

## Inhibition of VEGFR2 Phosphorylation and Downstream Signaling

The reduction in functional VEGFR2 at the cell surface leads to a potent inhibition of VEGF-stimulated receptor activation. Upon binding VEGF, VEGFR2 typically undergoes autophosphorylation at specific tyrosine residues, initiating downstream signaling cascades. In endothelial cells treated with itraconazole, this autophosphorylation is significantly diminished.<sup>[5]</sup>

Specifically, in Human Umbilical Vein Endothelial Cells (HUVECs) treated with 400 nM itraconazole, VEGFR2 phosphorylation was inhibited by 80% two minutes after VEGF stimulation.<sup>[5]</sup> This blockade extends to immediate downstream signaling molecules. The phosphorylation of Phospholipase C  $\gamma$ 1 (PLC $\gamma$ 1), a direct substrate of activated VEGFR2, was inhibited by 60% under the same conditions.<sup>[5]</sup> This demonstrates that itraconazole effectively uncouples VEGF stimulation from its intracellular signaling machinery at the receptor level.



[Click to download full resolution via product page](#)

**Caption:** Itraconazole inhibits VEGF signaling via VEGFR2 glycosylation and the VDAC1/AMPK/mTOR axis.

## Impact on the mTOR Signaling Pathway

Beyond its direct effects on VEGFR2, itraconazole also potently inhibits the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and angiogenesis.[7][8][10] This inhibition is particularly potent in endothelial cells compared to other cell types.[8][10]

The mechanism for mTOR inhibition was traced to the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).[7][8] Itraconazole targets VDAC1, disrupting mitochondrial metabolism.[7][8] This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[7] Activated AMPK then phosphorylates and inhibits components of the mTORC1 complex, leading to a shutdown of mTOR signaling.

[8] Cells with VDAC1 knocked out are resistant to mTOR inhibition by itraconazole, confirming VDAC1 as the critical mediator of this effect.[7]

## Quantitative Data Summary

The anti-angiogenic effects of itraconazole have been quantified across various in vitro assays. The data highlights its potent, dose-dependent inhibition of key endothelial cell functions.

**Table 1: Inhibition of Endothelial Cell Proliferation (IC50 Values)**

| Stimulating Factor | Cell Type | IC50 (nmol/L) | 95% Confidence Interval | Source |
|--------------------|-----------|---------------|-------------------------|--------|
| EGM-2 Media        | HUVEC     | 588           | 553–624                 | [12]   |
| VEGF               | HUVEC     | 689           | 662–717                 | [12]   |
| bFGF               | HUVEC     | 691           | 649–733                 | [12]   |
| bFGF + VEGF        | HUVEC     | 628           | 585–672                 | [12]   |

HUVEC: Human Umbilical Vein Endothelial Cells; EGM-2: Endothelial Cell Growth Medium-2; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor.

**Table 2: Inhibition of VEGF-Stimulated Signaling Events**

| Target Protein         | Itraconazole Conc. | % Inhibition | Cell Type | Source |
|------------------------|--------------------|--------------|-----------|--------|
| VEGFR2 Phosphorylation | 400 nM             | 80%          | HUVEC     | [5]    |
| PLCy1 Phosphorylation  | 400 nM             | 60%          | HUVEC     | [5]    |

## Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are summarized protocols for key assays used to characterize itraconazole's anti-angiogenic effects.



[Click to download full resolution via product page](#)

**Caption:** Workflow for assessing the anti-angiogenic effects of itraconazole on endothelial cells.

## Cell Culture

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model.[5][12][13]
- Growth Media: Cells are typically cultured in Endothelial Cell Growth Medium-2 (EGM-2).[12][13] For specific assays, cells may be transferred to a basal medium (EBM-2) supplemented with specific growth factors like VEGF (e.g., 10 ng/mL) or bFGF (e.g., 12 ng/mL).[12][13]

- Treatment: Prior to stimulation, cells are often starved in a low-serum medium and then pre-treated with various concentrations of itraconazole or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[5][14]

## Western Blotting for Phosphorylation Analysis

- Cell Lysis: After treatment and stimulation with VEGF for a short period (e.g., 2-5 minutes), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[5]
- Protein Quantification: Lysate protein concentration is determined using a BCA or Bradford assay.
- Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes are blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phosphorylated proteins (e.g., anti-phospho-VEGFR2 Tyr1175, anti-phospho-PLCy1) overnight at 4°C.[5] Subsequently, membranes are washed and incubated with HRP-conjugated secondary antibodies.
- Detection: Signal is detected using an enhanced chemiluminescence (ECL) substrate. Blots are often stripped and re-probed for total protein levels to ensure equal loading.[5]

## Endothelial Cell Proliferation Assay (MTS Assay)

- Seeding: HUVECs are seeded into 96-well plates in growth medium and allowed to adhere.
- Treatment: The medium is replaced with basal medium containing various concentrations of itraconazole and the desired growth factor (e.g., VEGF).[12][14]
- Incubation: Cells are incubated for a period of 48-72 hours.[15]
- Quantification: Cell viability/proliferation is measured by adding a tetrazolium compound (like MTS) which is converted by viable cells into a colored formazan product. The absorbance is read on a plate reader.[14] Results are typically expressed as a percentage of the vehicle-treated control.[14]

## Endothelial Cell Migration Assay (Boyden Chamber)

- Setup: A Boyden chamber apparatus with a porous membrane (e.g., 8-micron pores) is used. The lower chamber is filled with basal medium containing a chemoattractant (e.g., VEGF).[12][14]
- Seeding: HUVECs, pre-treated with itraconazole or vehicle, are seeded into the upper chamber in a serum-free medium.
- Incubation: The chamber is incubated for several hours (e.g., 4-8 hours) to allow cells to migrate through the pores toward the chemoattractant.
- Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

## Tube Formation Assay

- Plate Coating: Wells of a 96-well plate are coated with a basement membrane matrix like Geltrex® or Matrigel® and allowed to polymerize.[12][13]
- Seeding and Treatment: HUVECs are suspended in basal medium containing the desired growth factor and various concentrations of itraconazole. This suspension is then added to the coated wells.[12]
- Incubation: Plates are incubated for 6-18 hours to allow for the formation of capillary-like tube networks.
- Visualization & Quantification: The resulting networks are visualized, often after staining with a fluorescent dye like calcein-AM, and photographed.[12] Tube formation can be quantified by measuring parameters such as total tube length or the number of branch points using imaging software.

## Interrelation of Cellular Effects

Itraconazole's impact on endothelial cells involves several interconnected cellular processes. While the inhibition of VEGFR2 glycosylation and mTOR signaling are central to its anti-angiogenic effects, they are related to broader cellular disruptions.



[Click to download full resolution via product page](#)

**Caption:** Logical relationships between itraconazole's primary cellular effects leading to angiogenesis inhibition.

The disruption of cholesterol trafficking appears to be an upstream event that contributes to the defects in VEGFR2 glycosylation.<sup>[5]</sup> The inhibition of mTOR via VDAC1 is a parallel pathway that also potently suppresses endothelial cell proliferation.<sup>[7][8]</sup> It is important to note that itraconazole also inhibits the Hedgehog signaling pathway, another key target in oncology; however, this mechanism is considered distinct from its anti-angiogenic effects mediated through the VEGF and mTOR pathways.<sup>[16][17]</sup>

## Conclusion and Implications

Itraconazole disrupts VEGF-driven angiogenesis in endothelial cells through a sophisticated, multi-pronged mechanism. It moves beyond simple receptor antagonism, instead preventing

the correct maturation, trafficking, and signaling competence of VEGFR2.[5][6] This is complemented by a parallel inhibition of the critical mTOR growth pathway via a novel mechanism involving VDAC1-mediated metabolic disruption.[7][8]

For researchers and drug development professionals, these findings present several key implications:

- **Novel Therapeutic Targets:** The identification of VDAC1 as a druggable node that connects mitochondrial metabolism to mTOR signaling in endothelial cells opens new avenues for the development of angiogenesis inhibitors.[7][8]
- **Drug Repurposing:** Itraconazole serves as a prime example of successful drug repurposing, demonstrating that existing therapeutics can possess potent, clinically relevant activities through novel mechanisms.[1][9][16]
- **Multi-Targeting Strategy:** The ability of a single agent to inhibit multiple, critical angiogenic pathways (VEGFR2 and mTOR) highlights the potential of multi-targeted therapies to overcome resistance and improve efficacy.[14]

A thorough understanding of these intricate molecular interactions is crucial for the rational design of future clinical trials and the development of next-generation anti-angiogenic agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 2. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - ecancer [ecancer.org]
- 3. Inhibition of angiogenesis by the antifungal drug itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antifungal drug itraconazole inhibits vascular endothelial growth factor receptor 2 (VEGFR2) glycosylation, trafficking, and signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [pnas.org](https://pnas.org) [pnas.org]
- 9. [dash.harvard.edu](https://dash.harvard.edu) [dash.harvard.edu]
- 10. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. [aacrjournals.org](https://aacrjournals.org) [aacrjournals.org]
- 13. [researchgate.net](https://researchgate.net) [researchgate.net]
- 14. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](https://researchgate.net) [researchgate.net]
- 16. Repurposing the Clinically Efficacious Anti-Fungal Agent Itraconazole as an Anti-Cancer Chemotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Itraconazole's Impact on VEGF Signaling in Endothelial Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100856#itraconazole-s-impact-on-vegf-signaling-in-endothelial-cells>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)